

Comprehensive Technical Analysis of Umbralisib: Structure-Activity Relationship and Mechanism of Action

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Compound Focus: Umbralisib

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Drug Overview and Development Status

Umbralisib (developmental codes: TGR-1202, RP-5264) represents a structurally distinct **kinase inhibitor** that targets **phosphoinositide 3-kinase delta (PI3K δ)** and **casein kinase 1 epsilon (CK1 ϵ)**. This small molecule drug received **accelerated FDA approval** in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) in adults. Marketed as Ukoniq by TG Therapeutics, **umbralisib** was notable for being the first **PI3K δ /CK1 ϵ dual inhibitor** approved for clinical use. However, in a significant development, the drug was **voluntarily withdrawn** from the market due to emerging safety concerns identified in post-marketing analyses, which suggested an unfavorable risk-benefit profile despite its clinical efficacy [1] [2].

The chemical development of **umbralisib** was driven by efforts to improve upon the **toxicity profile** associated with earlier PI3K δ inhibitors, particularly the immune-mediated toxicities that have limited the clinical utility of other drugs in this class. The strategic incorporation of **CK1 ϵ inhibition** alongside PI3K δ targeting was designed to create a differentiated therapeutic profile with potentially enhanced efficacy in specific B-cell malignancies. This dual-targeting approach represents an important milestone in the evolution of **kinase inhibitor design**, illustrating both the promise and challenges of developing targeted therapies for hematological malignancies [1] [2].

Chemical Structure and Properties

Umbralisib possesses a distinct **molecular architecture** that underlies its unique inhibitory profile and differentiates it from other PI3K inhibitors. The compound is classified as a **small molecule** with the chemical formula $C_{31}H_{24}F_3N_5O_3$ and a molecular weight of 571.56 g/mol. Its systematic IUPAC name is 2-[(1S)-1-{4-amino-3-[3-fluoro-4-(propan-2-yloxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one [1].

The **umbralisib** structure incorporates several **key functional components** that contribute to its biological activity:

- A **pyrazolopyrimidine scaffold** that serves as the core hinge-binding motif, common to many kinase inhibitors
- A **chiral center** with an (S)-configuration that influences its three-dimensional binding characteristics
- Multiple **fluorine substituents** that enhance membrane permeability and metabolic stability
- A **chromen-4-one system** that contributes to the compound's overall spatial geometry
- An **isopropoxy group** attached to a fluorophenyl ring that extends into specific hydrophobic regions of the target enzymes

From a **pharmaceutical perspective**, **umbralisib** demonstrates high protein binding (>99.7%) and has an effective half-life of approximately 91 hours, supporting once-daily dosing. The compound is primarily metabolized by **cytochrome P450 enzymes** (CYP2C9, CYP3A4, and CYP1A2), with elimination predominantly through the fecal route (81% of administered dose) [1].

Table 1: Physicochemical and Pharmacokinetic Properties of **Umbralisib**

Property	Value	Experimental Conditions
Molecular Formula	$C_{31}H_{24}F_3N_5O_3$	-
Molecular Weight	571.56 g/mol	-
Protein Binding	>99.7%	<i>In vitro</i> plasma protein binding
Oral Bioavailability	Increased with food	AUC increased by 61%, Cmax increased by 115% with high-fat meal

Property	Value	Experimental Conditions
Time to Peak (Tmax)	~4 hours	Following oral administration
Effective Half-life	~91 hours	Following repeated dosing
Primary Metabolic Pathways	CYP2C9, CYP3A4, CYP1A2	<i>In vitro</i> hepatocyte studies
Route of Elimination	Primarily fecal (81%)	17% as unchanged parent compound

Mechanism of Action and Signaling Pathways

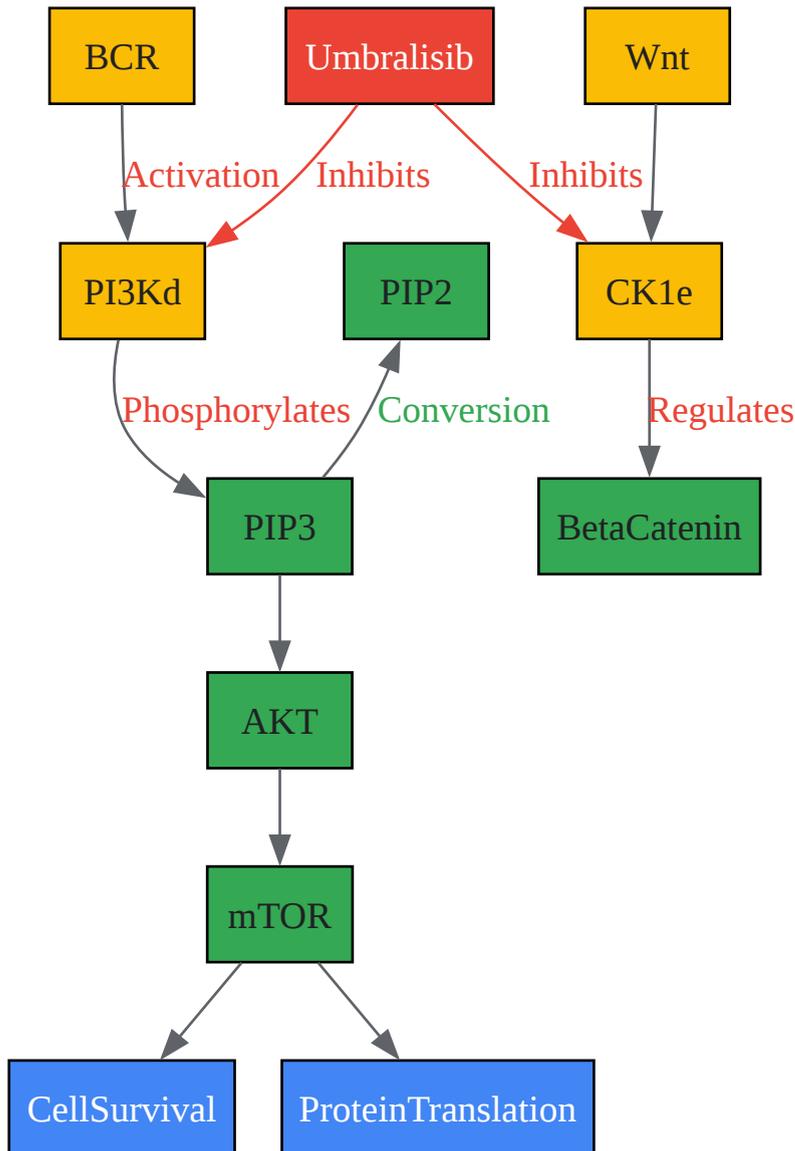
Dual Kinase Inhibition Strategy

Umbralisib employs a **dual inhibition strategy** that simultaneously targets two distinct kinases involved in B-cell signaling and survival. The primary target, **PI3K δ** (phosphoinositide 3-kinase delta), is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, cellular proliferation, and survival. The secondary target, **casein kinase 1 epsilon (CK1 ϵ)**, is a serine/threonine protein kinase involved in the regulation of protein translation and has been implicated in the pathogenesis of various lymphomas. This dual targeting approach differentiates **umbralisib** from other PI3K inhibitors and was designed to provide broader coverage of the signaling pathways driving B-cell malignancies [1].

At the **biochemical level**, **umbralisib** functions as a **competitive ATP-binding site inhibitor** for both target kinases. The compound inhibits PI3K δ by binding to the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key regulators of cell growth and survival. Simultaneously, **umbralisib**'s inhibition of CK1 ϵ disrupts the Wnt/ β -catenin signaling pathway and modulates additional oncogenic processes in malignant B-cells [1].

Affected Signaling Pathways

The dual inhibition profile of **umbralisib** enables disruption of multiple **oncogenic signaling cascades** that are crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the key pathways affected by **umbralisib**'s dual inhibition:



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*Diagram 1: **Umbralisib**'s dual inhibition of $PI3K\delta$ and $CK1\epsilon$ disrupts key oncogenic signaling pathways in B-cell malignancies. The red inhibition signs show where **umbralisib** interferes with these signaling cascades.*

The **downstream consequences** of this dual inhibition include:

- **Cell cycle arrest:** **Umbralisib** treatment induces G1 phase cell cycle arrest by downregulating cyclin D1 and CDK4/6 expression
- **Apoptosis induction:** The compound promotes mitochondrial apoptosis through modulation of BCL-2 family proteins
- **Metabolic reprogramming:** Inhibition of PI3K δ /AKT/mTOR signaling disrupts cellular metabolism and biomass accumulation
- **Migration inhibition:** **Umbralisib** interferes with CXCL12/CXCL13-mediated chemotaxis, disrupting homing of malignant B-cells to protective microenvironmental niches

The **synergistic effect** of simultaneously targeting both PI3K δ and CK1 ϵ has been demonstrated in preclinical models, where **umbralisib** showed enhanced anti-tumor activity compared to selective PI3K δ inhibitors alone, particularly in models of resistant disease [1].

Experimental Data and Structure-Activity Relationship

Biochemical and Cellular Activity Profiling

Comprehensive **in vitro profiling** of **umbralisib** has characterized its potency and selectivity against various kinase targets. In biochemical assays, **umbralisib** demonstrates **nanomolar potency** against PI3K δ (IC₅₀ = 6.2 nM) with significant selectivity over other PI3K isoforms (22.5-fold selective against PI3K α , 16.1-fold selective against PI3K β , and 195-fold selective against PI3K γ). The compound also shows **strong inhibition** of CK1 ϵ with an IC₅₀ of 18.6 nM. This selective profile was strategically designed to maximize therapeutic efficacy in hematopoietic malignancies while minimizing off-target toxicities associated with inhibition of ubiquitously expressed PI3K isoforms [1].

In **cellular assays** using malignant B-cell lines, **umbralisib** effectively inhibits phosphorylation of AKT (a key downstream marker of PI3K activity) with an EC₅₀ of 70 nM. The compound demonstrates robust anti-proliferative effects across a panel of B-cell lymphoma and leukemia models, with IC₅₀ values typically ranging from 100-500 nM. Importantly, **umbralisib** maintains activity in cell lines resistant to other targeted therapies, including BTK inhibitors, suggesting its potential utility in treating resistant disease [1].

*Table 2: Experimentally Determined Activity Profile of **Umbralisib***

Assay Type	Molecular Target/Cellular Process	Result	Experimental System
Biochemical Kinase Assay	PI3K δ inhibition	IC ₅₀ = 6.2 nM	Isolated enzyme assay
Biochemical Kinase Assay	CK1 ϵ inhibition	IC ₅₀ = 18.6 nM	Isolated enzyme assay
Biochemical Kinase Assay	PI3K α inhibition	IC ₅₀ = 139.5 nM	Isolated enzyme assay
Biochemical Kinase Assay	PI3K β inhibition	IC ₅₀ = 99.8 nM	Isolated enzyme assay
Cellular Signaling	AKT phosphorylation inhibition	EC ₅₀ = 70 nM	B-cell lymphoma lines
Cellular Proliferation	Anti-proliferative activity	IC ₅₀ = 100-500 nM	Various B-cell malignancy lines
Functional Assay	CXCL12-directed migration	Significant inhibition at 250 nM	Primary CLL cells

Structure-Activity Relationship Analysis

The **structure-activity relationship** (SAR) of **umbralisib** reveals how specific structural elements contribute to its biological activity and selectivity:

- The **pyrazolopyrimidine core** serves as the hinge-binding motif, with the nitrogen atoms forming critical hydrogen bonds with the backbone amides of Val882 and Glu880 in PI3K δ
- The **S-configuration** at the chiral center is essential for optimal binding orientation within the ATP-binding pocket of both PI3K δ and CK1 ϵ
- The **2,6-difluoro substitution** on the phenyl ring attached to the chromenone system enhances membrane permeability and provides optimal hydrophobic interactions with specific residues in the affinity pocket of PI3K δ
- The **isopropoxy group** attached to the meta-fluorophenyl ring extends into a hydrophobic region near the gatekeeper residue, contributing to selectivity for PI3K δ over other isoforms

- The **chromen-4-one system** provides a planar aromatic surface that engages in π -stacking interactions with conserved phenylalanine residues in the kinase binding pocket

The strategic incorporation of **multiple fluorine atoms** throughout the structure serves to enhance metabolic stability, membrane permeability, and overall drug-like properties. The specific orientation of these substituents enables **umbralisib** to achieve its unique selectivity profile compared to other PI3K inhibitors in its class [1] [2].

Therapeutic Applications and Clinical Context

Clinical Development and Efficacy

Umbralisib was evaluated in multiple **clinical trials** for various B-cell malignancies, both as a monotherapy and in combination regimens. The UNITY-NHL phase 2b trial investigated **umbralisib** as a monotherapy in patients with relapsed or refractory non-Hodgkin lymphomas, including marginal zone lymphoma, follicular lymphoma, and diffuse large B-cell lymphoma. In the MZL cohort, **umbralisib** demonstrated an **overall response rate** of 55% with a median duration of response not reached at the time of analysis. The **progression-free survival** at 12 months was 71% for MZL patients, supporting the drug's accelerated approval [1].

In **combination therapy** approaches, **umbralisib** was studied alongside other targeted agents, including the anti-CD20 monoclonal antibody ublituximab and the BCL-2 inhibitor venetoclax. A phase 2 trial evaluating the triplet combination of **umbralisib**, ublituximab, and venetoclax in relapsed/refractory mantle cell lymphoma reported an **overall response rate** of 62% and a **complete response rate** of 50% in BTK inhibitor-naïve patients. The median progression-free survival in this subgroup was 21.2 months, suggesting potential synergy between PI3K inhibition and BCL-2 targeting [3].

Safety Profile and Development Challenges

Despite demonstrating **clinical efficacy** in multiple B-cell malignancies, **umbralisib**'s development was ultimately limited by its **safety profile**. The drug was associated with several class-related adverse events, including hepatotoxicity (elevated transaminases), diarrhea, colitis, and infections. In the UNITY-NHL trial,

the incidence of grade 3 or higher adverse events was 51%, which, while lower than some other PI3K inhibitors (such as idelalisib at 84% and duvelisib at 85%), still represented a significant concern for long-term administration [2].

The decision to **voluntarily withdraw umbralisib** from the market followed an analysis of overall survival data from the UNITY-CLL trial, which suggested a potential increased risk of death compared to the control arm. This development highlights the ongoing challenges associated with PI3K inhibitor development, particularly the difficulty in achieving an acceptable therapeutic index despite clear demonstration of anti-tumor activity [1] [2].

Conclusion and Research Significance

Umbralisib represents a **structurally innovative** dual PI3K δ /CK1 ϵ inhibitor that demonstrated promising clinical activity in various B-cell malignancies. Its unique **chemical scaffold** and **selectivity profile** differentiated it from earlier generations of PI3K inhibitors, while its dual-targeting mechanism offered the potential for enhanced efficacy in specific disease contexts. The compound's **structure-activity relationship** reveals how strategic incorporation of specific substituents, particularly fluorine atoms and the chiral center, contributed to its optimized target affinity and selectivity.

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